

# Biological activity of quinuclidine derivatives

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## Compound of Interest

Compound Name: (R)-(-)-3-Quinuclidinol

Cat. No.: B023530

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## Antimicrobial Activity

Quinuclidine derivatives have emerged as a promising class of antimicrobial agents, exhibiting potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[2] Their mechanisms of action are varied, with some derivatives targeting essential bacterial processes like cell division.

## Mechanism of Action: FtsZ Inhibition

One notable mechanism involves the inhibition of the Filamenting temperature-sensitive mutant Z (FtsZ) protein. FtsZ is a crucial protein in bacterial cell division, polymerizing to form the Z-ring, which is essential for cytokinesis.[3] Pyrimidine-linked quinuclidines have been identified as inhibitors of FtsZ, preventing its protofilament formation and thereby impairing Z-ring assembly and bacterial division.[3] This targeted action makes them attractive candidates for novel antibiotic development.

## Quantitative Data: Antimicrobial Potency

The antimicrobial efficacy of various quinuclidine derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

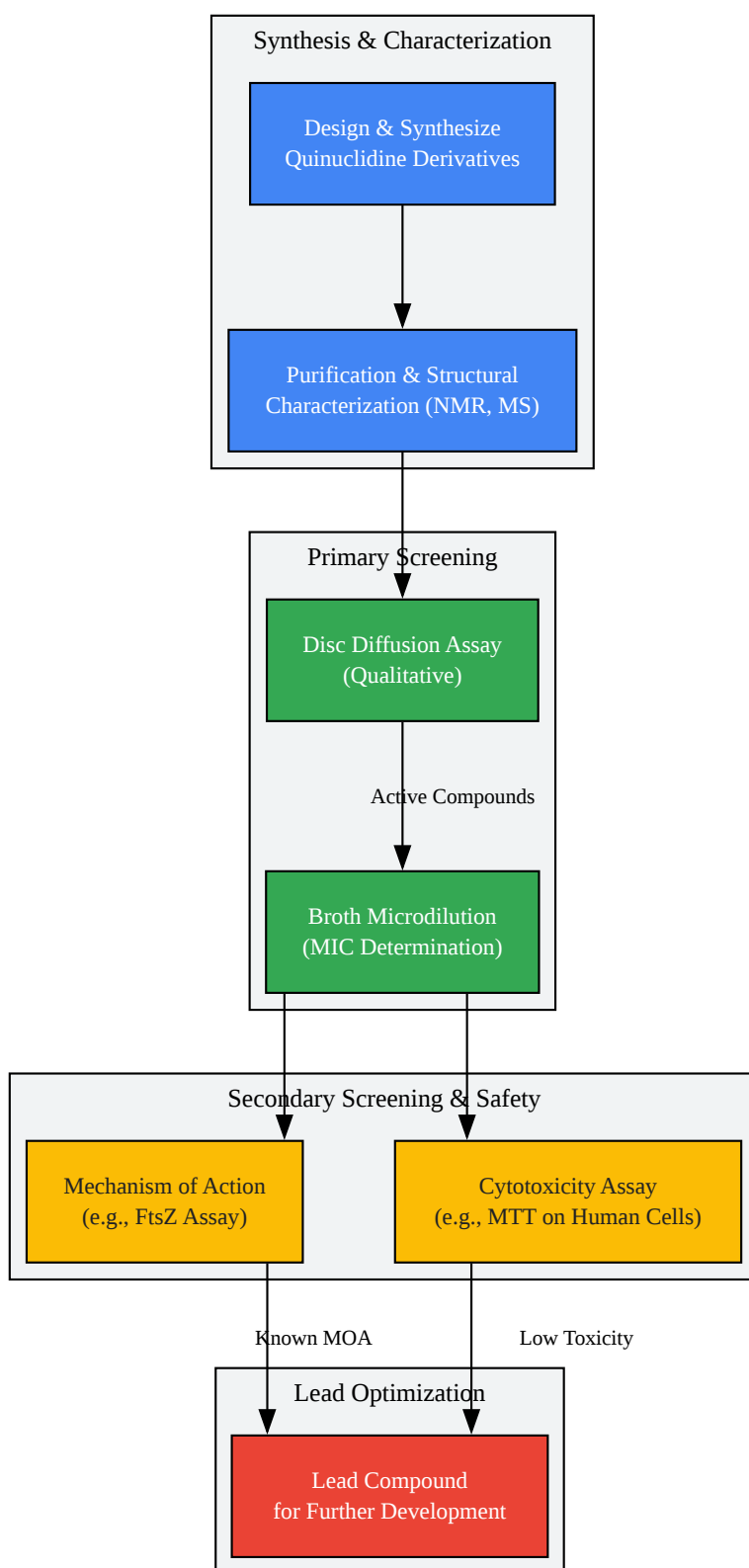
Compound Class	Derivative Example	Target Organism	MIC (µg/mL)	Reference
Pyrimidine-linked Quinuclidine	Quinuclidine 1	Methicillin-resistant S. aureus (MRSA)	24	[3]
Vancomycin-resistant Enterococcus faecium	24	[3]		
Quaternary Quinuclidinium Oximes	para-N-chlorobenzyl quinuclidinium oxime	Pseudomonas aeruginosa	0.25	[2][4]
Klebsiella pneumoniae	0.50	[4]		
Staphylococcus aureus	1.00	[4]		
meta-N-bromobenzyl quinuclidinium oxime	Pseudomonas aeruginosa	0.25	[2][4]	
Klebsiella pneumoniae	1.00	[4]		
Staphylococcus aureus	2.00	[4]		

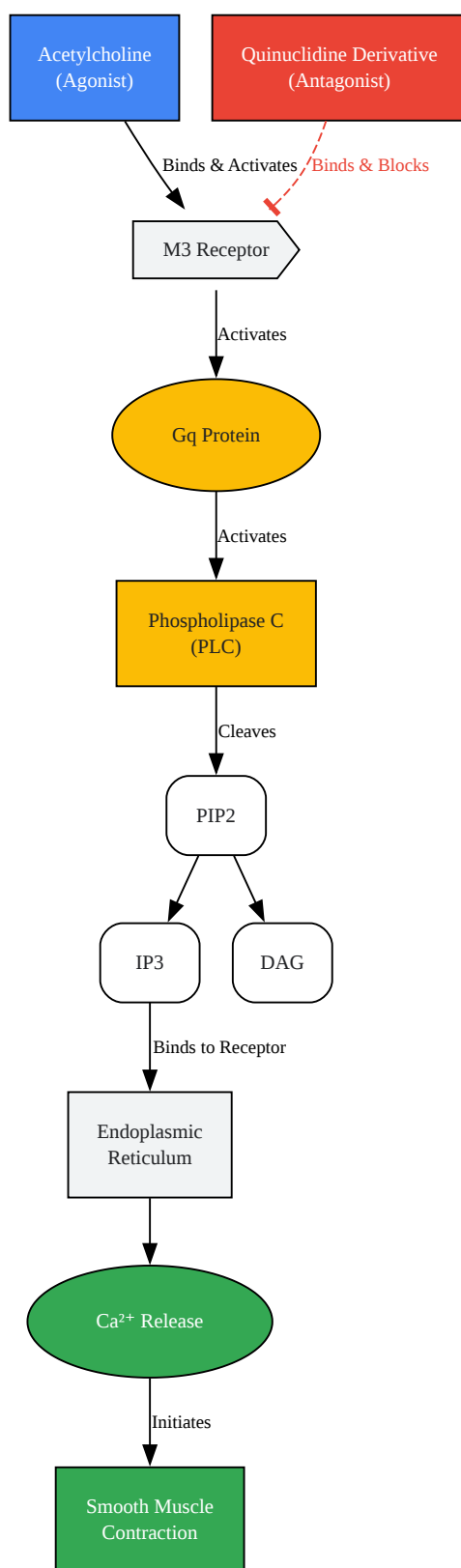
## Experimental Protocol: Broth Microdilution Method for MIC Determination

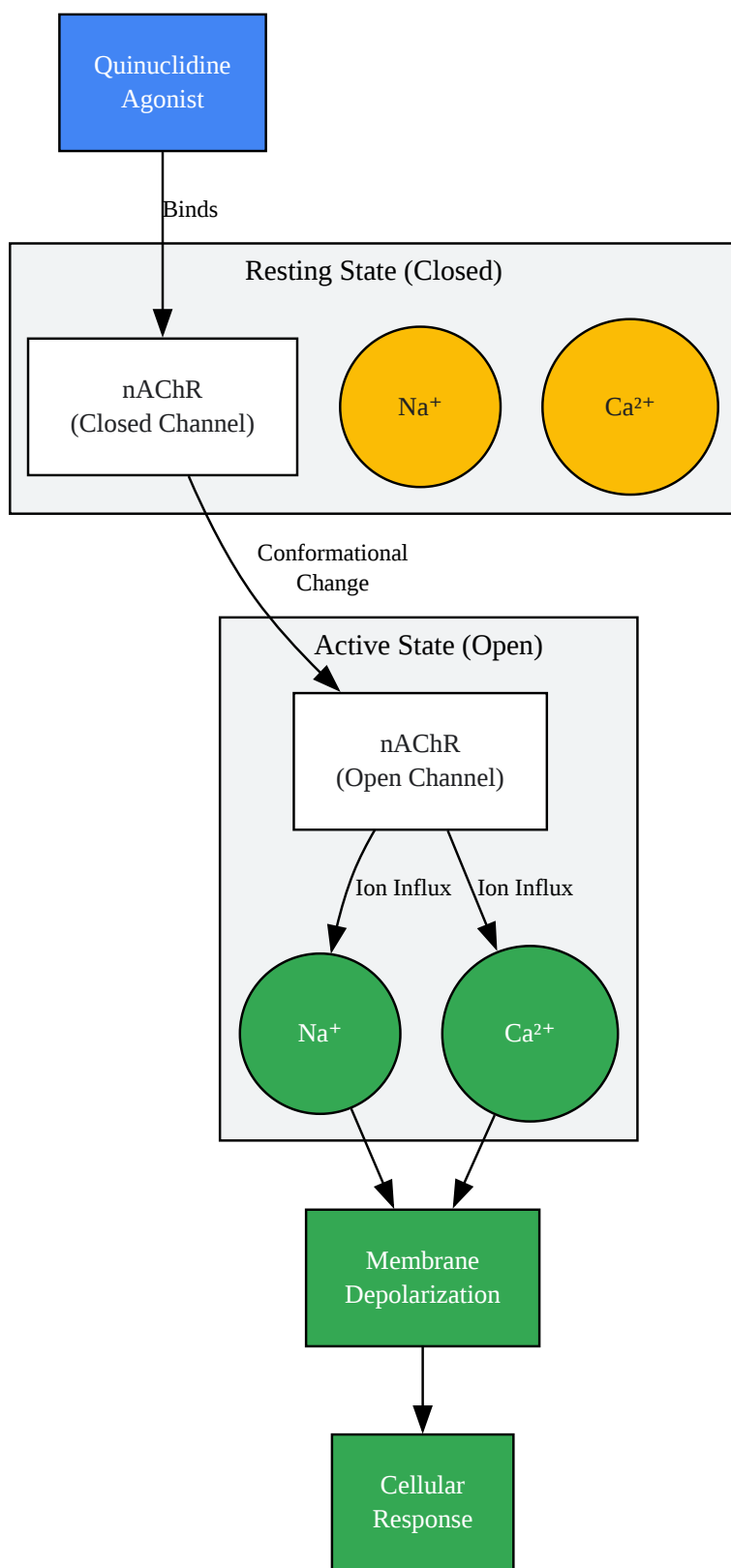
The broth microdilution method is a standardized procedure used to determine the MIC of antimicrobial agents.[4]

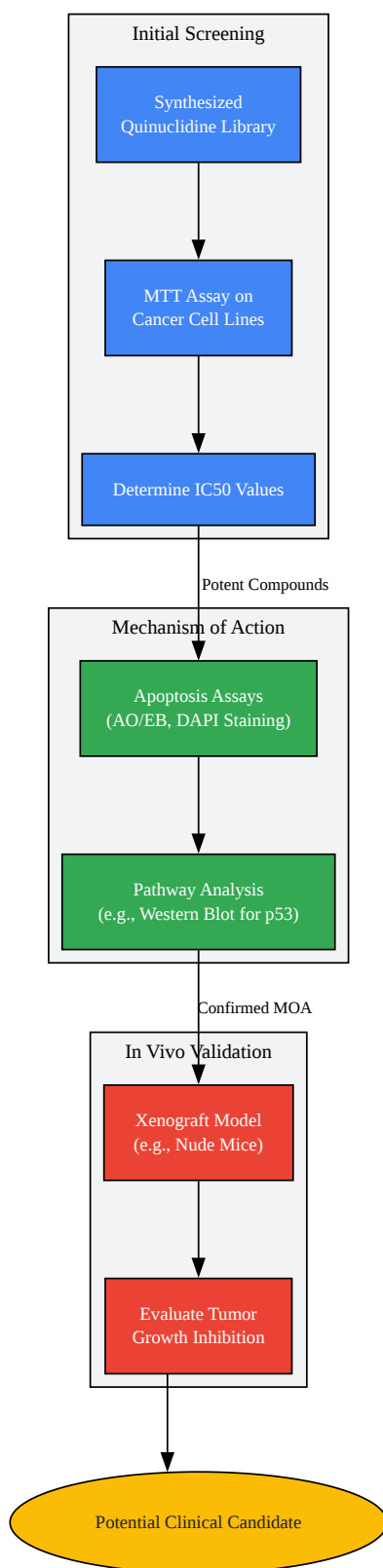
- Preparation of Inoculum: A standardized suspension of the target bacteria (e.g., *S. aureus*, *P. aeruginosa*) is prepared to a concentration of approximately  $5 \times 10^5$  colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton broth).
- Serial Dilution: The quinuclidine derivative is serially diluted in the broth medium across the wells of a 96-well microtiter plate to create a range of concentrations.
- Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (broth and bacteria, no compound) and negative (broth only) controls are included.
- Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
- MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.<sup>[4]</sup>

## Visualization: Antimicrobial Screening Workflow









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